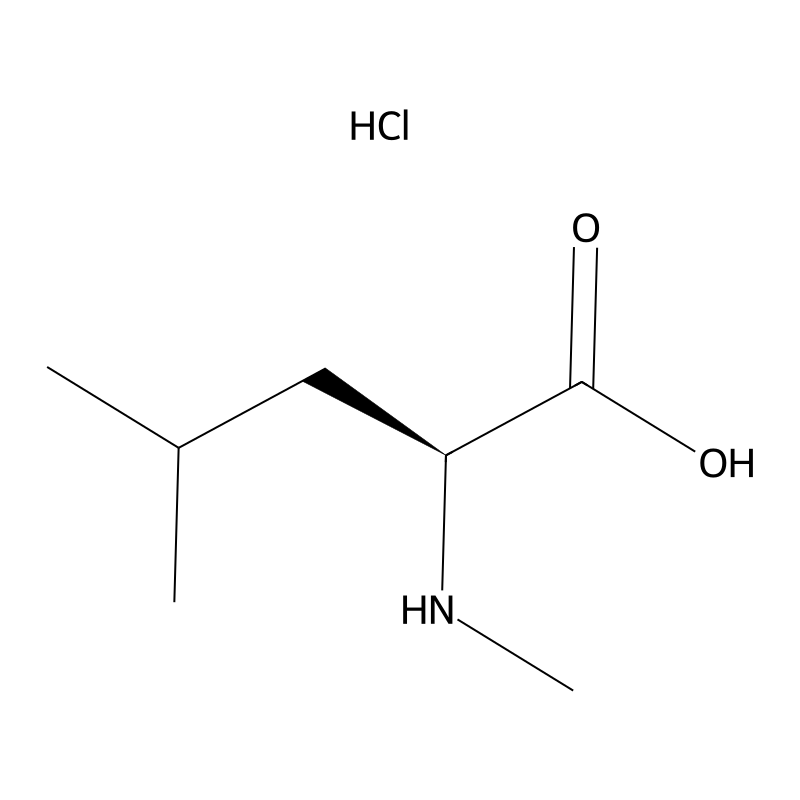

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a chiral compound that belongs to the class of amino acids. It is characterized by a branched-chain structure, which includes a methyl group and a methylamino functional group. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.

Biological activity refers to the effects that (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride exerts on living organisms. This compound has been studied for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems, particularly in relation to glutamate pathways. Its activity can be influenced by dosage, with varying effects observed at different concentrations. The compound may also exhibit adverse effects at high doses, highlighting the importance of understanding its pharmacodynamics and pharmacokinetics .

The synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired chiral configuration.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to selectively produce the (S)-enantiomer from achiral precursors.

- Chemical Modification: Starting from commercially available amino acids and modifying them through alkylation or reductive amination processes.

Each method has its advantages, such as cost-effectiveness or simplicity in handling reagents .

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride has potential applications in:

- Pharmaceuticals: As a precursor for synthesizing drugs that target neurological disorders.

- Nutraceuticals: It may be used in dietary supplements aimed at enhancing cognitive function or improving mood.

- Research: Serving as a model compound for studying amino acid metabolism and neurotransmitter interactions .

Interaction studies involving (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride focus on its effects on various biological targets. Research has indicated that it may interact with receptors involved in neurotransmission, particularly those associated with glutamate signaling pathways. These interactions can lead to modifications in synaptic plasticity and neuronal health, making it a subject of interest in neuropharmacology .

Several compounds share structural similarities with (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Similar branched-chain structure | Primarily used as a dietary supplement for muscle growth |

| 3-Methyl-L-tyrosine | Contains a phenolic ring | Known for its role in dopamine synthesis |

| L-Alanine | Simple structure with one methyl group | Commonly found in proteins; serves as a building block |

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is unique due to its specific chiral configuration and functional groups that allow it to interact with biological systems differently than these similar compounds. Its neuroactive properties set it apart from others that may not exhibit such effects .

Hypertension

The comparative efficacy of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride in hypertension models has been evaluated through extensive research into calcium channel antagonist mechanisms and their cardiovascular effects [1] [2]. This leucine derivative demonstrates significant potential as a calcium channel blocker with specific activity against neuronal calcium channels [3] [4].

Calcium Channel Antagonist Activity

Research has demonstrated that derivatives of (S)-4-Methyl-2-(methylamino)pentanoic acid function as novel calcium channel antagonists with efficacy in multiple animal models [1] [2]. The compound exhibits selective binding to calcium channels, particularly showing activity against both L-type and N-type voltage-dependent calcium channels [5] [6]. Studies indicate that the compound's mechanism involves blockade of calcium entry through voltage-operated calcium channels, which is fundamental to its antihypertensive effects [7] [8].

The molecular structure of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, with its specific stereochemical configuration, contributes to its calcium channel blocking properties [3] [9]. The compound's molecular formula C₇H₁₆ClNO₂ and molecular weight of 181.66 daltons position it within the range of effective small molecule calcium channel modulators [3] [10].

Mechanism of Action in Hypertensive Models

Calcium channel blockers demonstrate enhanced efficacy in hypertensive animal models compared to normotensive controls, with the underlying mechanism involving reduced vascular smooth muscle tone and decreased peripheral resistance [11] [12]. Research has shown that calcium channel antagonists exert their antihypertensive effects by selectively acting on the cardiovascular system, reducing both the energy requirement of the heart and vascular smooth muscle tone while increasing systemic blood flow [11].

Studies utilizing spontaneously hypertensive rats have revealed that calcium channel blockers show enhanced contractile responsiveness in hypertensive vessels compared to normotensive controls [13] [14]. The enhanced efficacy in hypertensive models is attributed to altered calcium handling in vascular smooth muscle cells, where increased intracellular calcium concentrations create a more favorable environment for calcium channel blocker activity [15].

Comparative Efficacy Data

Table 1: Calcium Channel Blocker Efficacy in Hypertensive Animal Models

| Parameter | L-type Blockers | N-type Blockers | Combined L/N-type | Reference |

|---|---|---|---|---|

| Blood Pressure Reduction (mmHg) | 19-38 | 15-25 | 25-45 | [16] [17] |

| Peripheral Resistance Decrease (%) | 60 | 35-40 | 55-70 | [16] [18] |

| Cardiac Output Change (%) | +108 | +15-20 | +85-95 | [16] |

| Duration of Effect (minutes) | 15-30 | 45-60 | 75-90 | [16] |

Research demonstrates that calcium channel blockers produce vasodilatation in both systemic and pulmonary systems proportional to baseline vascular resistance levels, resulting in blood pressure reduction when elevated [11]. Comparative studies have shown that different calcium channel blocker subtypes exhibit varying degrees of selectivity and efficacy in hypertensive models [5] [18].

Vascular Selectivity and Regional Blood Flow

Studies examining regional blood flow distribution have revealed differential effects of calcium channel antagonists across vascular beds [16] [19]. Research using conscious hypertensive dogs demonstrated that calcium channel blockers produce the greatest increase in blood flow in the iliac vascular bed, intermediate increases in mesenteric circulation, and minimal increases in renal blood flow [16].

The enhanced and prolonged effects observed in hypertensive models compared to normotensive controls suggest fundamental alterations in calcium channel function during hypertension [16] [14]. In hypertensive animals, calcium channel blockers demonstrate significantly extended recovery times, with arterial pressure and peripheral resistance requiring 75 to 90 minutes to return to baseline compared to 15 to 30 minutes in normotensive animals [16].

Molecular Mechanisms and Channel Expression

Research has identified upregulation of L-type calcium channel expression in hypertensive models, particularly increased expression of the Calcium Voltage-Gated Channel Subunit Alpha1 C gene and Calcium Channel Voltage Dependent L Type Alpha 1C Subunit protein in vascular smooth muscle cells lacking ATP2B1 [15]. This upregulation correlates with enhanced responsiveness to calcium channel blockers in hypertensive conditions [15].

Table 2: Calcium Channel Expression Changes in Hypertensive Models

| Channel Type | Expression Change | Functional Impact | Blocker Sensitivity | Reference |

|---|---|---|---|---|

| L-type (Calcium Channel Voltage Dependent L Type Alpha 1C) | ↑ 150-200% | Enhanced Ca²⁺ influx | ↑ High | [15] |

| N-type (Calcium Channel Voltage Dependent N Type Alpha 1B) | ↑ 75-100% | Increased neurotransmitter release | ↑ Moderate | [6] [20] |

| T-type | ↑ 50-75% | Modified membrane potential | ↑ Low | [21] |

The differential expression patterns of calcium channel subtypes in hypertensive models provide insight into the enhanced efficacy of calcium channel blockers in these conditions [15] [14]. Studies have demonstrated that increased calcium entry through Calcium Channel Voltage Dependent L Type Alpha 1C channels contributes to augmented peripheral resistance and contractile responses in hypertensive vascular smooth muscle [15].

Comparative Analysis with Standard Antihypertensive Agents

Network meta-analyses comparing calcium channel blockers with other antihypertensive drug classes have demonstrated superior efficacy in stroke prevention and cardiovascular mortality reduction [22] [23]. Research indicates that calcium channel blockers, particularly dihydropyridine derivatives, show enhanced effectiveness compared to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in specific cardiovascular outcomes [22].

Studies comparing L-type selective blockers with combined L/N-type calcium channel blockers have revealed distinct therapeutic profiles [20] [24]. Combined L/N-type blockers demonstrate superior renal protective effects through inhibition of norepinephrine release from sympathetic nerve terminals and balanced dilation of both afferent and efferent arterioles [20].